molecular formula C4H6ClNO3 B7855682 (2,5-Dioxooxolan-3-yl)azanium;chloride

(2,5-Dioxooxolan-3-yl)azanium;chloride

Cat. No.: B7855682
M. Wt: 151.55 g/mol
InChI Key: ZUOVTYLEICKQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dioxooxolan-3-yl)azanium;chloride is a chemical compound with a unique structure that includes a five-membered lactone ring and an azanium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxooxolan-3-yl)azanium;chloride typically involves the reaction of a suitable lactone precursor with an amine under acidic conditions to form the azanium ion. One common method includes:

    Starting Material: A lactone such as 2,5-dioxooxolane.

    Reaction with Amine: The lactone is reacted with an amine (e.g., ammonia or a primary amine) in the presence of hydrochloric acid.

    Formation of Azanium Ion: The acidic environment facilitates the formation of the azanium ion, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous Flow Synthesis: Reacting the lactone with the amine in a continuous flow reactor.

    Purification: The product is then purified using crystallization or chromatography techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxooxolan-3-yl)azanium;chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the lactone ring into a more reduced form.

    Substitution: The azanium ion can participate in substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can replace the chloride ion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2,5-Dioxooxolan-3-yl)azanium;chloride is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for drug development, particularly in designing compounds that target specific biological pathways.

Industry

In industrial applications, this compound is used in the synthesis of polymers and other materials. Its reactivity and stability make it suitable for producing high-performance materials with specific properties.

Mechanism of Action

The mechanism by which (2,5-Dioxooxolan-3-yl)azanium;chloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azanium ion can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The lactone ring can undergo hydrolysis, releasing active intermediates that further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dioxooxolan-3-yl)ammonium;chloride: Similar structure but with an ammonium ion instead of an azanium ion.

    (2,5-Dioxooxolan-3-yl)methanaminium;chloride: Contains a methanaminium ion.

    (2,5-Dioxooxolan-3-yl)ethanaminium;chloride: Contains an ethanaminium ion.

Uniqueness

(2,5-Dioxooxolan-3-yl)azanium;chloride is unique due to its specific azanium ion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering different reactivity and interaction profiles compared to its analogs.

Properties

IUPAC Name

(2,5-dioxooxolan-3-yl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3.ClH/c5-2-1-3(6)8-4(2)7;/h2H,1,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOVTYLEICKQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.